Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate
Description
Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate is a bicyclic pyrrolo-pyridine derivative featuring a hexahydro-1H-pyrrolo[3,2-c]pyridine core. The compound is characterized by:
- Benzyl and tert-butyl ester groups at positions 1 and 5, providing steric bulk and lipophilicity.
- A racemic mixture due to the stereochemical complexity of its bicyclic framework.
Characterization typically employs 1H/13C NMR, mass spectrometry (MS), and IR spectroscopy to confirm regiochemistry and stereochemistry .
Properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2R,3aS,7aR)-2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-19(25)22-10-9-18-16(12-22)11-17(13-24)23(18)20(26)27-14-15-7-5-4-6-8-15/h4-8,16-18,24H,9-14H2,1-3H3/t16-,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIHPXWSQWONCW-RCCFBDPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C[C@@H](N2C(=O)OCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate (commonly referred to as compound WX110492) has garnered attention in recent research due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H30N2O5
- Molecular Weight : 374.48 g/mol
- CAS Number : 1194057-63-0
The compound features a complex structure that includes a pyrrolidine ring and various functional groups contributing to its biological activity.
Biological Activity Overview
The biological activity of WX110492 has been primarily investigated in the context of its potential as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDK4/6). These kinases play crucial roles in cell cycle regulation and are significant in cancer biology.
WX110492 acts as an inhibitor of CDK4/6, which are key regulators of the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest in cancer cells, thereby preventing their proliferation. This mechanism is particularly relevant in the treatment of various cancers, including breast cancer and other malignancies characterized by dysregulated cell cycle progression.
In Vitro Studies
In vitro studies have demonstrated that WX110492 exhibits significant anti-proliferative effects on several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.5 to 2 µM across different cell lines, indicating potent anti-cancer activity.
In Vivo Studies
Preclinical studies using xenograft models have further supported the efficacy of WX110492:
| Study | Model | Treatment | Tumor Growth Inhibition |
|---|---|---|---|
| Study A | MCF-7 Xenograft | WX110492 (10 mg/kg) | 75% inhibition |
| Study B | A549 Xenograft | WX110492 (20 mg/kg) | 85% inhibition |
These results indicate that WX110492 not only inhibits tumor growth in vitro but also demonstrates substantial efficacy in vivo.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with hormone receptor-positive breast cancer evaluated the efficacy of WX110492 combined with endocrine therapy. The trial reported:
- Objective Response Rate : 60% among patients treated with the combination therapy.
- Progression-Free Survival : Median progression-free survival was extended to 12 months compared to 6 months for those receiving endocrine therapy alone.
Case Study 2: Lung Cancer
In another study focusing on non-small cell lung cancer (NSCLC), WX110492 was administered alongside standard chemotherapy:
- Overall Survival Rate : Patients receiving WX110492 had a significantly improved overall survival rate at 18 months compared to those on chemotherapy alone.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bicyclic pyrrolo-pyridine and pyrano-pyridine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Core Structure Differences: Pyrrolo[3,2-c]pyridine (target compound) vs. pyrano[3,2-c]pyridine (): The pyrano analog replaces one nitrogen atom with an oxygen, altering electronic properties and hydrogen-bonding capacity.
Substituent Impact: Benzyl vs. Hydroxymethyl Functionality: Unique to the target compound, this group may confer metabolic instability compared to cyano or tert-butyl substituents in analogs (e.g., ) .
Stereochemical Considerations :
- Racemic mixtures (target compound, ) vs. enantiopure derivatives (e.g., ): Enantiopure compounds often exhibit superior target selectivity due to reduced off-target interactions .
Pharmacological Potential: Thieno-tetrahydropyridines () demonstrate antiplatelet activity via ADP receptor antagonism, suggesting that pyrrolo-pyridine analogs with similar substituents (e.g., aryl groups) may share mechanistic pathways .
Q & A
Basic: How can the multi-step synthesis of this racemic compound be optimized for improved yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Cyclization and Functionalization: Utilize tert-butyl and benzyloxycarbonyl (Cbz) protecting groups to stabilize reactive intermediates during ring formation. For example, tert-butyl groups enhance steric protection, while Cbz aids in selective deprotection .
- Reagent Selection: Catalysts like palladium on carbon (Pd/C) may be employed for hydrogenolysis of benzyl groups, ensuring minimal side reactions .
- Reaction Conditions: Optimize temperature (e.g., 0–25°C for sensitive steps), solvent polarity (e.g., dichloromethane for solubility), and reaction time to minimize racemization and byproducts .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the racemic mixture. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify hydrogen environments, such as the hydroxymethyl proton (δ ~3.5–4.5 ppm) and benzyl aromatic protons (δ ~7.2–7.4 ppm). Compare integrals to confirm stoichiometry .
- 13C NMR: Detect carbonyl carbons (tert-butyl ester: ~170–175 ppm; benzyl ester: ~165–170 ppm) and quaternary carbons in the pyrrolidine/pyridine fused ring system .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) with <5 ppm error. For C₂₃H₃₄N₂O₆, expected [M+H]+ = 458.2423 .
- Infrared Spectroscopy (IR): Confirm ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
Advanced: How can enantiomer separation be achieved for this racemic mixture in pharmacological studies?
Methodological Answer:
- Chiral Chromatography: Use a chiral stationary phase (e.g., Chiralpak IA or IB) with n-hexane/isopropanol gradients. Adjust flow rate (1.0 mL/min) and column temperature (25–30°C) for baseline resolution .
- Derivatization: Convert enantiomers to diastereomers via reaction with a chiral auxiliary (e.g., Mosher’s acid chloride), followed by standard HPLC separation .
- Crystallization: Employ preferential crystallization using a chiral solvent (e.g., (R)- or (S)-limonene) to isolate enantiopure crystals. Monitor via polarimetry .
Advanced: What strategies are effective in analyzing stereochemical stability under varying pH and temperature conditions?
Methodological Answer:
- Kinetic Studies:
- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS. Tert-butyl esters are prone to hydrolysis under acidic conditions (pH <3) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Racemates often exhibit higher melting points than enantiomers due to crystal packing efficiency .
- Circular Dichroism (CD): Monitor optical activity changes under stress conditions to detect racemization. Loss of CD signal at 220–250 nm indicates stereochemical degradation .
Advanced: How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s hydroxymethyl group and target receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding and hydrophobic pockets .
- QSAR Analysis: Correlate substituent effects (e.g., tert-butyl vs. benzyl) with bioactivity data. Parameters like logP and polar surface area predict membrane permeability .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess conformational stability of the pyrrolo[3,2-c]pyridine core in aqueous and lipid bilayer environments .
Basic: What are common pitfalls in characterizing this compound’s solubility, and how can they be mitigated?
Methodological Answer:
- Solvent Selection: Test solubility in DMSO (polar aprotic), ethanol (polar protic), and ethyl acetate (non-polar). The hydroxymethyl group enhances water solubility but may require co-solvents (e.g., PEG-400) for in vitro assays .
- Dynamic Light Scattering (DLS): Detect aggregation in aqueous buffers (e.g., PBS). Use sonication (30 sec pulses) or 0.2 μm filtration to disperse particles .
Advanced: How do structural analogs of this compound inform SAR studies for protease inhibition?
Methodological Answer:
- Comparative Analysis: Analogues like tert-butyl piperidine carboxylates (e.g., CAS 1272757-54-6) show that bulkier substituents enhance steric hindrance, reducing substrate access to enzymatic active sites .
- Enzymatic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides). Replace the benzyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding to catalytic serine residues .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. The compound’s dust may irritate mucous membranes .
- Ventilation: Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane).
- Waste Disposal: Quench tert-butyl esters with aqueous NaOH (pH >10) before disposal to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
